molecular formula C18H12ClN3 B3032096 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile CAS No. 105387-95-9

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile

Cat. No. B3032096
CAS RN: 105387-95-9
M. Wt: 305.8 g/mol
InChI Key: DTFPADSQKJTDTO-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-amino-4-chlorophenol , which is a light brown colored crystalline solid . It may be toxic if ingested and is insoluble in water . It is used to make other chemicals .


Synthesis Analysis

While the exact synthesis process for “2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile” is not available, a similar compound, 2-amino-4-(4-chloro phenyl)-1,3-thiazole, was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .


Chemical Reactions Analysis

2-Amino-4-chlorophenol, a related compound, may react with strong oxidizing agents . It may also be sensitive to prolonged exposure to air and/or light .


Physical And Chemical Properties Analysis

2-Amino-4-chlorophenol is a light brown colored crystalline solid . It is insoluble in water and may be sensitive to prolonged exposure to air and/or light .

Scientific Research Applications

Crystal Structure and DFT Studies

  • Crystal Structure Analysis : The crystal structure of a derivative of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile was determined using X-ray diffraction, revealing two independent molecules with similar geometric parameters but different environments. Density functional theory (DFT) calculations were used to understand the structural and chemical properties, showing significant effects of dispersion forces on the stability of the crystal. Additionally, hydrogen bond interactions between molecules were observed, driving the dimerization process (Hosseinzadeh et al., 2021).

Antimicrobial Properties

  • Antimicrobial Activity : Compounds derived from 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile have been synthesized and tested for antimicrobial activity against various bacteria and fungi. The structure of these compounds was confirmed through various spectral and analytical techniques (Guna et al., 2015).

Application in Synthesis of Novel Compounds

  • Synthesis of Derivatives : A study reported the synthesis of 2-amino-3-cyanopyridine derivatives in the presence of Cu(OAc)2 as a catalyst. These derivatives, including one structurally similar to 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile, showed significant antimicrobial efficacy against various microorganisms, highlighting their potential as antibacterial and antifungal agents (Mirjalili et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Derivatives of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile have been investigated for their effectiveness as corrosion inhibitors on mild steel in acidic mediums. These studies involved electrochemical, surface, chemical, and theoretical analysis to understand their protective capabilities (Verma et al., 2018).

Safety and Hazards

2-Amino-4-chlorophenol is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact and ensure adequate ventilation when handling this compound .

Future Directions

While the future directions for this specific compound are not available, similar compounds have been used to stabilize gold nanoparticles for drug transport , indicating potential applications in drug delivery systems.

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFPADSQKJTDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351845
Record name 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile

CAS RN

105387-95-9
Record name 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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